molecular formula C25H28BrN5O5 B10880237 N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide

N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide

Cat. No.: B10880237
M. Wt: 558.4 g/mol
InChI Key: IWXKJIWWDUUXQM-UYTXUDMOSA-N
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Description

N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an indole core with various functional groups, making it a candidate for diverse chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Piperidinylmethyl Substitution: The brominated indole is reacted with piperidine and formaldehyde to introduce the piperidinylmethyl group.

    Hydrazide Formation: The resulting compound is then reacted with hydrazine hydrate to form the hydrazide.

    Condensation with Dimethoxybenzaldehyde: Finally, the hydrazide is condensed with 3,4-dimethoxybenzaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of each step to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the piperidinylmethyl group.

    Reduction: Reduction reactions can target the carbonyl groups and the imine linkage.

    Substitution: The bromine atom at the 5-position is a site for nucleophilic substitution reactions.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Aldehydes or ketones under acidic or basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced forms of the carbonyl and imine groups.

    Substitution: Substituted derivatives at the 5-position.

    Condensation: Various hydrazone derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting various diseases.

    Biological Research: Studying its effects on cellular pathways and molecular targets.

    Pharmaceutical Industry: Potential use in the formulation of new therapeutic agents.

    Chemical Biology: Investigating its interactions with biological macromolecules.

Mechanism of Action

The exact mechanism of action of N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N’~1~-[5-BROMO-2-OXO-1-(MORPHOLINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE
  • **N’~1~-[5-BROMO-2-OXO-1-(PYRROLIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE

Uniqueness

The uniqueness of N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C25H28BrN5O5

Molecular Weight

558.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide

InChI

InChI=1S/C25H28BrN5O5/c1-34-21-9-6-17(12-22(21)35-2)14-27-36-15-23(32)28-29-24-19-13-18(26)7-8-20(19)31(25(24)33)16-30-10-4-3-5-11-30/h6-9,12-14,33H,3-5,10-11,15-16H2,1-2H3/b27-14+,29-28?

InChI Key

IWXKJIWWDUUXQM-UYTXUDMOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCC4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NOCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCC4)O)OC

Origin of Product

United States

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